![molecular formula C7H7F2N B1395744 2-(Difluoromethyl)-6-methylpyridine CAS No. 1029691-30-2](/img/structure/B1395744.png)
2-(Difluoromethyl)-6-methylpyridine
Overview
Description
Difluoromethylated compounds are a class of molecules that have been the subject of significant research due to their potential applications in pharmaceuticals and agrochemicals . The difluoromethyl group (CF2H) is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances, particularly in the area of late-stage difluoromethylation . This involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .Chemical Reactions Analysis
Difluoromethylation reactions can occur at various sites on a molecule, including C (sp2) sites, through processes such as Minisci-type radical chemistry . These reactions have been facilitated by the development of multiple difluoromethylation reagents .Scientific Research Applications
Photocatalytic Difluoromethylation Reactions
2-(Difluoromethyl)-6-methylpyridine can be used in photocatalytic difluoromethylation reactions . These reactions involve the introduction of difluoromethyl groups in the last stages of synthetic protocols. The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These properties are of considerable importance in pharmaceutical, agrochemical, and materials science .
Late-stage Difluoromethylation
This compound can also be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Difluoromethylation of C(sp2)–H bond
Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .
Construction of C(sp3)–CF2H bonds
Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds . However, cases of stereoselective difluoromethylation are still limited .
Site-selective Installation of CF2H onto Large Biomolecules
An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Formation of X–CF2H bond
The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Nickel-Catalyzed Reductive Difluoromethylation
2-(Difluoromethyl)-6-methylpyridine can be used in nickel-catalyzed reductive difluoromethylation of aryl iodides .
Mechanism of Action
The mechanism of action of difluoromethylated compounds can vary widely depending on the specific compound and its intended use. For example, difluoromethylornithine (DFMO) inhibits ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway, making it a powerful tool in the fight against various viruses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDRKKLXVSNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716744 | |
Record name | 2-(Difluoromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-6-methylpyridine | |
CAS RN |
1029691-30-2 | |
Record name | 2-(Difluoromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates as described in the research?
A1: The research outlines a two-step synthesis of 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates [, ]. Initially, α,β-unsaturated trifluoromethyl ketones are reacted with primary enamines in the presence of phosphorus oxychloride/pyridine adsorbed on silica gel. This yields 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. Subsequently, a dehydrofluorination reaction is performed using DBU/piperazine, resulting in the desired 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates.
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